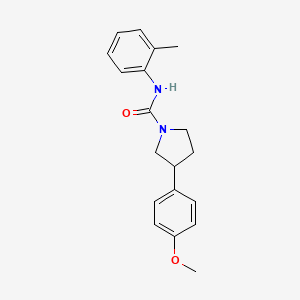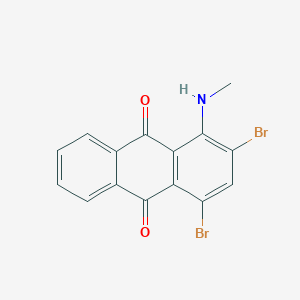
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide, also known as MTOP, is a chemical compound that has been widely studied in scientific research. MTOP belongs to the class of pyrrolidine carboxamides and has shown potential in various research areas, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide acts as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are molecules that play a crucial role in various physiological processes, including pain sensation, appetite regulation, and mood. By inhibiting FAAH, 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide increases the levels of endocannabinoids, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. It has also been shown to improve cognitive function and reduce inflammation. 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide's effects are thought to be due to its ability to increase endocannabinoid levels, which modulate various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its potency and selectivity for FAAH inhibition. It also has good oral bioavailability and can easily cross the blood-brain barrier. However, 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has some limitations, including its moderate to high synthesis complexity and cost.
Zukünftige Richtungen
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has shown potential in various research areas, and future studies could focus on its use in the treatment of neurological disorders, drug addiction, and inflammation. Additionally, further research could investigate the potential of 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide as a tool for understanding the role of endocannabinoids in various physiological processes. Finally, the development of more efficient and cost-effective synthesis methods for 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide could facilitate its widespread use in scientific research.
Conclusion
In conclusion, 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide is a chemical compound that has shown potential in various scientific research areas, particularly in the field of neuroscience. Its ability to inhibit FAAH and increase endocannabinoid levels has led to various biochemical and physiological effects, including analgesic, anxiolytic, and antidepressant effects. While 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has some limitations, its potential as a tool for understanding physiological processes and treating various disorders makes it an exciting area of research for the future.
Synthesemethoden
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction of 4-methoxyphenylacetic acid with o-toluidine, followed by cyclization with 2-bromo-1-phenyl-1-pentanone. Another method involves the reaction of 4-methoxybenzaldehyde with o-toluidine, followed by cyclization with ethyl 2-bromoacetate. Both methods require multiple steps and have moderate to high yields.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been extensively studied in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a treatment for various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-5-3-4-6-18(14)20-19(22)21-12-11-16(13-21)15-7-9-17(23-2)10-8-15/h3-10,16H,11-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSROYMHJXYEHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2897401.png)

![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B2897404.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-fluorobenzenesulfonamide](/img/structure/B2897405.png)


![5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2897409.png)


![3-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2897416.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2897418.png)

![(Z)-3-((4-fluorophenyl)thio)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2897420.png)